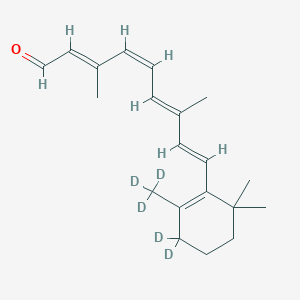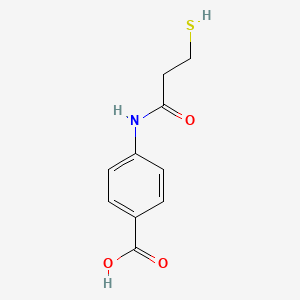
Metallo-|A-lactamase-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Metallo-|A-lactamase-IN-3 is a compound that has garnered significant attention in the field of antimicrobial resistance. It is a type of metallo-β-lactamase inhibitor, which plays a crucial role in combating bacterial resistance to β-lactam antibiotics. These antibiotics are widely used due to their efficacy and safety profile, but the emergence of β-lactamase-producing bacteria has posed a significant challenge. This compound specifically targets metallo-β-lactamases, enzymes that hydrolyze β-lactam antibiotics, rendering them ineffective .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of metallo-β-lactamase inhibitors, including Metallo-|A-lactamase-IN-3, involves several steps. One common approach is the formation of diazabicyclooctane (DBO) structures, which are known for their inhibitory activity against β-lactamases. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to maximize yield and purity. The process may involve continuous flow reactors, which allow for better control over reaction parameters and scalability .
化学反応の分析
Types of Reactions: Metallo-|A-lactamase-IN-3 undergoes various chemical reactions, including hydrolysis and chelation. The hydrolysis reaction involves the breakdown of β-lactam rings, while chelation involves the binding of metal ions, such as zinc, which are crucial for the activity of metallo-β-lactamases .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include organic solvents, metal ions (e.g., zinc), and catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal activity and stability of the compound .
Major Products Formed: The major products formed from the reactions of this compound include various intermediates and final inhibitors that effectively neutralize the activity of metallo-β-lactamases. These products are characterized by their ability to bind to the active site of the enzyme and prevent the hydrolysis of β-lactam antibiotics .
科学的研究の応用
Metallo-|A-lactamase-IN-3 has a wide range of applications in scientific research. In chemistry, it is used to study the mechanisms of β-lactamase inhibition and to develop new inhibitors with improved efficacy. In biology, it is used to investigate the role of metallo-β-lactamases in bacterial resistance and to develop strategies to combat this resistance. In medicine, this compound is being explored as a potential therapeutic agent to restore the efficacy of β-lactam antibiotics against resistant bacterial strains. In industry, it is used in the development of new antimicrobial agents and in the optimization of production processes for β-lactamase inhibitors .
作用機序
Metallo-|A-lactamase-IN-3 exerts its effects by binding to the active site of metallo-β-lactamases, which contain one or two zinc ions. The compound chelates these metal ions, disrupting the enzyme’s ability to hydrolyze β-lactam antibiotics. This inhibition restores the activity of the antibiotics, allowing them to effectively target and kill the bacterial cells. The molecular targets of this compound include the zinc ions and the active site residues of the metallo-β-lactamases .
類似化合物との比較
Metallo-|A-lactamase-IN-3 is unique in its ability to specifically target metallo-β-lactamases, which are resistant to many other β-lactamase inhibitors. Similar compounds include other metallo-β-lactamase inhibitors, such as dipicolinic acid and aspergillomarasmin A, which also chelate zinc ions but may differ in their binding affinities and specificities . Other β-lactamase inhibitors, such as clavulanic acid, sulbactam, and tazobactam, target serine β-lactamases and are not effective against metallo-β-lactamases .
特性
分子式 |
C10H11NO3S |
|---|---|
分子量 |
225.27 g/mol |
IUPAC名 |
4-(3-sulfanylpropanoylamino)benzoic acid |
InChI |
InChI=1S/C10H11NO3S/c12-9(5-6-15)11-8-3-1-7(2-4-8)10(13)14/h1-4,15H,5-6H2,(H,11,12)(H,13,14) |
InChIキー |
CHPBMGLEWJWPAR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)CCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



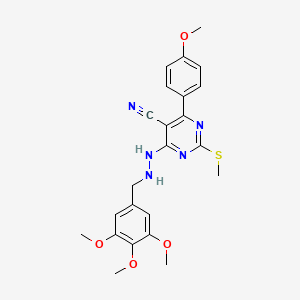
![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide](/img/structure/B12421196.png)
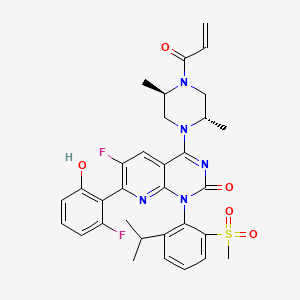
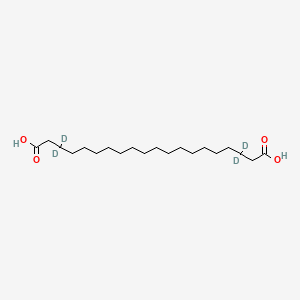
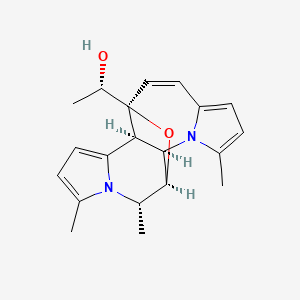
![(5S,6S,8R)-2-(1,3-benzothiazol-5-yl)-6-hydroxy-4,5,6,7,8,9-hexahydro-5,8-methanopyrazolo[1,5-a][1,3]diazocine-3-carboxamide](/img/structure/B12421217.png)
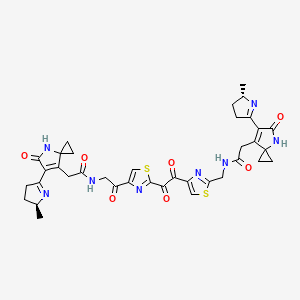
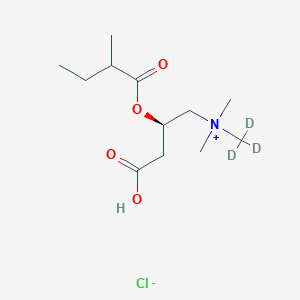
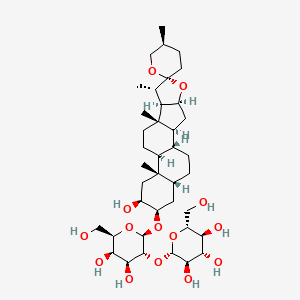
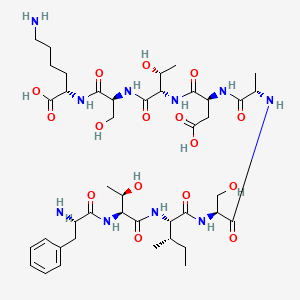
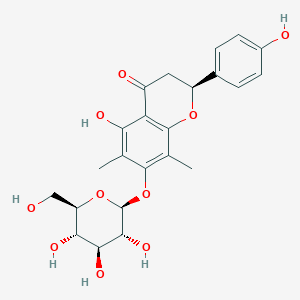
![N-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]acetamide](/img/structure/B12421253.png)
